2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid
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Overview
Description
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acylation of a hydroxybenzoic acid derivative with a suitable acyl chloride, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while nucleophilic substitution can produce a variety of substituted benzoyl derivatives.
Scientific Research Applications
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and amino groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Shares a similar hydroxybenzoic acid structure but lacks the amino group.
4-Hydroxy-2-quinolones: Contains a hydroxy group and a quinolone structure, showing different reactivity and applications.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, each with unique properties and uses.
Uniqueness
2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
97628-34-7 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[2-hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl]benzoic acid |
InChI |
InChI=1S/C19H21NO4/c1-12(2)11-20(3)13-8-9-16(17(21)10-13)18(22)14-6-4-5-7-15(14)19(23)24/h4-10,12,21H,11H2,1-3H3,(H,23,24) |
InChI Key |
CYASRHSVZRROOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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